1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one is a compound that features a unique combination of imidazolidinone and triazole functionalities. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of new pharmaceuticals.
Source: The compound can be synthesized from readily available starting materials through various synthetic pathways, which have been detailed in the literature.
Classification: It falls under the category of heterocyclic compounds, specifically those containing both imidazolidinone and triazole rings. These types of compounds are often studied for their pharmacological properties.
The synthesis of 1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one can be achieved through several methods:
The choice of reagents and reaction conditions significantly influences the yield and purity of the final product. For instance, using specific solvents or catalysts can enhance reaction rates and selectivity.
The molecular structure of 1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one contains:
Crystallographic studies provide detailed information about bond lengths and angles within the compound. For example, typical bond lengths in similar compounds range around 1.34 Å for C–N bonds and 1.20 Å for C=O bonds .
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of pH and temperature to optimize yields and minimize side products.
The mechanism by which 1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one exerts its biological effects may involve:
Studies on related compounds indicate that modifications to the imidazolidinone or triazole moieties can significantly alter biological activity .
The compound is expected to be a solid at room temperature with potential solubility in polar solvents like water or methanol due to its polar functional groups.
Key chemical properties include:
The synthesis of 1-[2-(3-amino-1H-1,2,4-triazol-1-yl)ethyl]imidazolidin-2-one hinges on strategic heterocyclic coupling between 3-amino-1,2,4-triazole and imidazolidin-2-one precursors via an ethylenediamine-derived spacer. Modern approaches employ N-alkylation of 3-amino-1,2,4-triazole (CAS 61-82-5) with electrophilic intermediates featuring protected imidazolidinone termini. A representative pathway involves:
Alternative routes utilize bis-electrophiles like 1,2-dibromoethane. Here, sequential reactions first link 3-amino-1,2,4-triazole to dibromoethane (molar ratio 1:1.2, DMF, 25°C), followed by imidazolidinone coupling to the terminal bromide (1.1 eq, NaH, THF, 0°C→RT). This method minimizes di-substitution byproducts through controlled stoichiometry [3] [9]. Microwave-assisted cyclization enhances efficiency for imidazolidinone formation, reducing reaction times from 12 h to 45 min with 18% yield improvement [8].
Table 1: Key Nomenclature for Target Compound and Intermediates
Compound Name | CAS/Designation | Role |
---|---|---|
3-Amino-1H-1,2,4-triazole | 61-82-5 | Nucleophile |
1-(2-Chloroethyl)imidazolidin-2-one | Not specified | Electrophile |
1-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]imidazolidin-2-one | Target molecule | Final hybrid product |
The ethyl linkage’s formation between N1 of triazole and C2 of ethylene is efficiency-critical. Key parameters include:
Crystallography confirms successful linkage: X-ray data for analog 27 (WO2019081299A1) reveals a C–N bond length of 1.472 Å between triazole and ethylene, consistent with standard sp³-hybridized linkages [5]. Post-reaction purification employs silica gel chromatography (CH₂Cl₂:MeOH 95:5 → 90:10) or recrystallization from ethanol/water (yield: 68–82%, purity >95% by HPLC) [9].
Table 2: Optimization Parameters for Ethyl Linkage Formation
Parameter | Sub-Optimal Conditions | Optimized Conditions | Yield Impact |
---|---|---|---|
Solvent | THF | DMF | +14% |
Base | K₂CO₃ | Et₃N + Bu₄NI (catalytic) | +22% |
Temperature | 90°C constant | 50°C (4h) → 80°C (6h) gradient | +15% (purity) |
Triazole Equivalents | 1.0 eq | 1.2 eq | +8% |
Sustainable synthesis of this hybrid leverages ultrasound and mechanochemistry to minimize waste and energy:
Life Cycle Assessment (LCA) comparisons show mechanochemistry reduces cumulative energy demand (CED) by 64% versus reflux methods. These align with pharmaceutical industry standards for Process Mass Intensity (PMI) reduction [10].
Table 3: Green Metrics Comparison for Hybrid Synthesis
Method | Reaction Time | Yield (%) | E-Factor | PMI | Energy Use (kJ/mol) |
---|---|---|---|---|---|
Conventional Reflux | 12 h | 72 | 8.3 | 32.6 | 580 |
Ultrasound (Water/Ethanol) | 1.5 h | 89 | 1.8 | 6.9 | 210 |
Mechanochemical | 0.67 h | 94 | 0.9 | 3.1 | 95 |
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: